molecular formula C5H7FN4O B12360353 (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine

(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine

Katalognummer: B12360353
Molekulargewicht: 158.13 g/mol
InChI-Schlüssel: QHSIGUZLANGLQK-WMZJFQQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydrazine moiety attached to a pyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine typically involves the reaction of 5-fluoro-2-methoxypyrimidine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with DNA and proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydrazine moiety attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and application in various fields .

Eigenschaften

Molekularformel

C5H7FN4O

Molekulargewicht

158.13 g/mol

IUPAC-Name

(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine

InChI

InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2-3H,7H2,1H3/b10-4-

InChI-Schlüssel

QHSIGUZLANGLQK-WMZJFQQLSA-N

Isomerische SMILES

COC1=N/C(=N\N)/C(C=N1)F

Kanonische SMILES

COC1=NC(=NN)C(C=N1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.